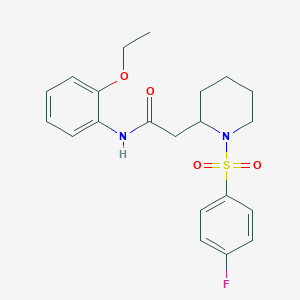![molecular formula C12H13ClN4O2S2 B2378954 N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)méthyl]-4-chlorobenzènesulfonamide CAS No. 338421-81-1](/img/structure/B2378954.png)
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)méthyl]-4-chlorobenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the sulfonamide group in its structure contributes to its potential pharmacological activities.
Applications De Recherche Scientifique
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: It can be used in the development of agrochemicals and other industrial products.
Méthodes De Préparation
The synthesis of N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-allyl-5-sulfanyl-1,2,4-triazole in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom in the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Mécanisme D'action
The mechanism of action of N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity . The sulfonamide group can interfere with bacterial folic acid synthesis, contributing to its antibacterial properties . Additionally, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide can be compared with other similar compounds such as:
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide: This compound has a fluorine atom instead of chlorine, which may affect its biological activity and chemical reactivity.
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzenesulfonamide:
Propriétés
IUPAC Name |
4-chloro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQMTMMYDODMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2378871.png)

![N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B2378874.png)



![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2378881.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2378883.png)
![CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)](/img/structure/B2378885.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2378890.png)
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)


